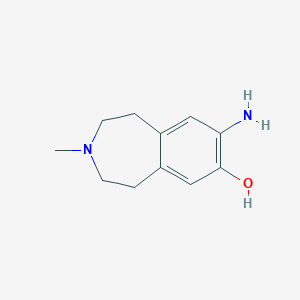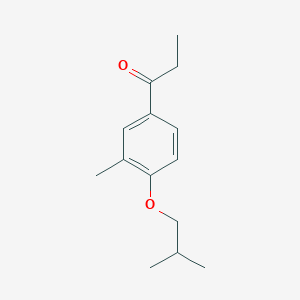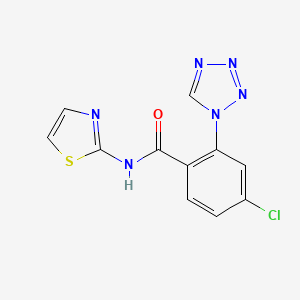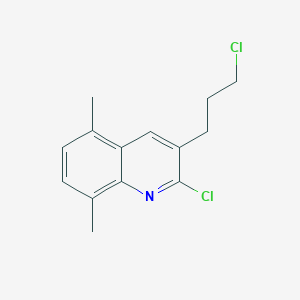![molecular formula C12H13NO6 B12626035 Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate CAS No. 917909-44-5](/img/structure/B12626035.png)
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate is a chemical compound with the molecular formula C12H13NO6 and a molecular weight of 267.235 g/mol . It is known for its unique structure, which includes a nitro group, a benzoate ester, and an oxolane ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxy tetrahydrofuran with 3-fluoro-4-nitrobenzoic acid methyl ester . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, reflux conditions.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, elevated temperature.
Major Products Formed
Reduction: 4-amino-3-[(oxolan-3-yl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate can be compared with other nitrobenzoate esters and oxolane-containing compounds. Similar compounds include:
Methyl 4-nitrobenzoate: Lacks the oxolane ring, making it less versatile in certain chemical reactions.
Ethyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
4-nitro-3-[(oxolan-3-yl)oxy]benzoic acid: The free acid form, which can be more reactive in certain conditions.
This compound is unique due to its combination of a nitro group, benzoate ester, and oxolane ring, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
917909-44-5 |
|---|---|
Molekularformel |
C12H13NO6 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
methyl 4-nitro-3-(oxolan-3-yloxy)benzoate |
InChI |
InChI=1S/C12H13NO6/c1-17-12(14)8-2-3-10(13(15)16)11(6-8)19-9-4-5-18-7-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI-Schlüssel |
OVCQNJQSEVQBSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)








![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
